

Camostat Mesylate in Rodent Models: A Guide to Administration and Dosage

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Compound of Interest

Compound Name: Camostat Mesylate

Cat. No.: B194763

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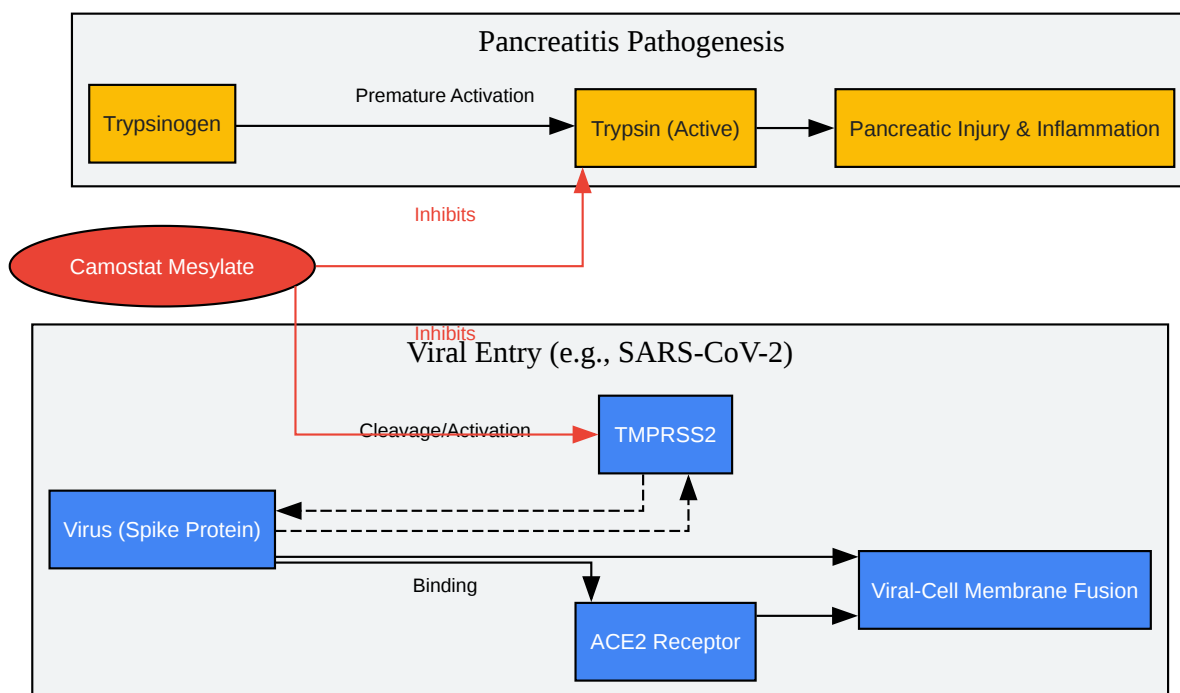
For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Camostat mesylate, a synthetic serine protease inhibitor, is a widely utilized compound in preclinical research, particularly in rodent models of pancreatitis and, more recently, COVID-19. Its mechanism of action involves the inhibition of various proteases, including trypsin and the transmembrane protease, serine 2 (TMPRSS2), which plays a crucial role in the activation of viral spike proteins. This document provides a comprehensive overview of the administration and dosage of **Camostat Mesylate** in rodent models, based on a review of published studies.

Mechanism of Action: Inhibition of Serine Proteases

Camostat mesylate and its active metabolite, GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid), are potent inhibitors of serine proteases.[1][2] In the context of pancreatitis, **Camostat mesylate** is thought to exert its therapeutic effects by inhibiting trypsin, thereby reducing the premature activation of digestive enzymes within the pancreas and mitigating inflammation and pain.[1][3] In viral research, particularly concerning SARS-CoV-2, **Camostat mesylate** blocks the TMPRSS2 enzyme, which is essential for the cleavage and activation of the viral spike protein, a critical step for viral entry into host cells.[2][4]



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Caption: Mechanism of **Camostat Mesylate** in Pancreatitis and Viral Entry.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes of **Camostat Mesylate** in various rodent models.

Table 1: **Camostat Mesylate** Dosage and Administration in Rat Models

Indication	Strain	Administration Route	Dosage	Vehicle/Formulation	Study Reference
Pancreatitis (Pain)	Sprague-Dawley	Oral Gavage	300 mg/kg	Not Specified	[1]
Chronic Pancreatitis	WBN/Kob	Mixed in Diet	10 mg/100 g body weight	MB-3 Diet	[2]
Pancreatic Fibrosis	Lewis	Mixed in Diet	1 mg/g of diet	Special Diet	[5]
Hepatic Fibrosis	-	Mixed in Diet	1-2 mg/g of diet	Not Specified	[6]

Table 2: **Camostat Mesylate** Dosage and Administration in Mouse Models

Indication	Strain	Administration Route	Dosage	Vehicle/Formulation	Study Reference
Pancreatitis (Allodynia)	-	Oral Gavage	100-300 mg/kg	Not Specified	[1]
SARS-CoV Infection	BALB/c	Oral Gavage	30 mg/kg (twice daily)	Not Specified	[7]

Experimental Protocols

Preparation and Formulation of Camostat Mesylate

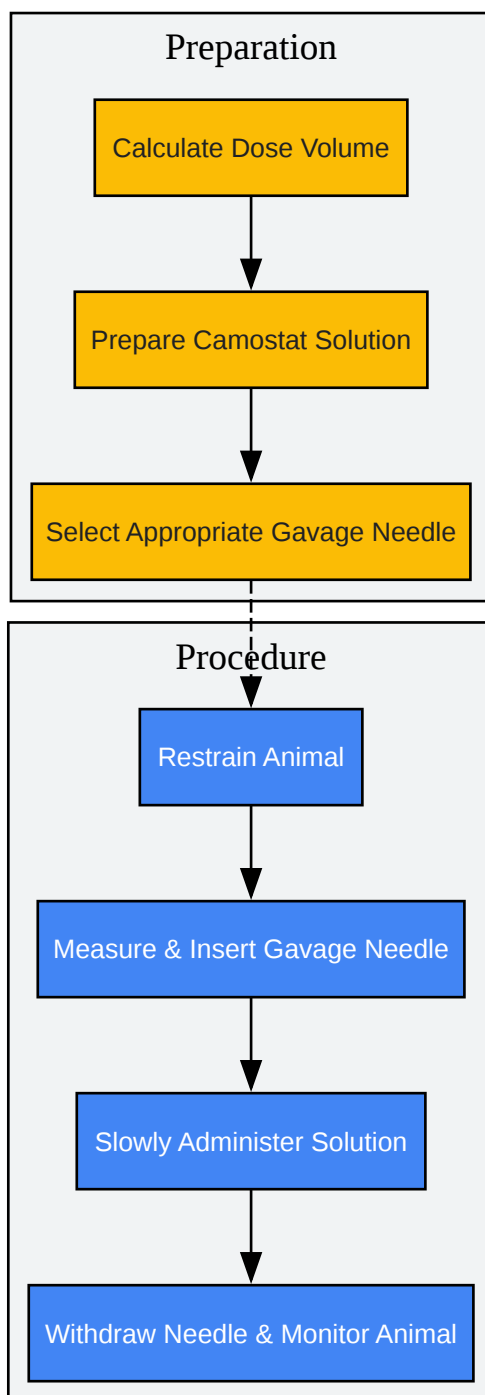
The solubility of **Camostat Mesylate** is a critical consideration for its administration. It is reported to be soluble in water (up to 50 mM) and DMSO (up to 100 mM).[8] For in vivo studies, the choice of vehicle should be based on the administration route and the required concentration.

- For Oral Gavage: While many studies do not specify the vehicle, a common practice for oral administration of water-soluble compounds is to dissolve them in sterile water or saline. For suspensions, vehicles such as 0.5% carboxymethylcellulose (CMC) can be used. It is recommended to prepare fresh solutions daily.

- For Dietary Admixture: **Camostat mesylate** can be mixed directly into powdered rodent chow. The concentration should be calculated based on the average daily food consumption of the animals to achieve the target dose in mg/kg/day. The mixture should be thoroughly homogenized to ensure uniform distribution.

Administration Protocols

Oral gavage is a common method for precise oral dosing.



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Caption: General workflow for oral gavage administration in rodents.

Materials:

- **Camostat Mesylate** solution/suspension
- Appropriately sized oral gavage needles (typically 20-22 gauge for mice, 16-18 gauge for rats)
- Syringes

Protocol:

- **Animal Restraint:** Properly restrain the rodent to prevent movement and injury. For mice, this can be achieved by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.
- **Gavage Needle Insertion:** Gently insert the gavage needle into the esophagus. The needle should pass without resistance. If resistance is met, withdraw and re-insert to avoid tracheal insertion.
- **Administration:** Once the needle is correctly placed, slowly administer the calculated volume of the **Camostat Mesylate** solution.
- **Post-Administration Monitoring:** After administration, return the animal to its cage and monitor for any signs of distress.

While less common for **Camostat Mesylate** in the reviewed literature, IP injection is a potential route of administration.

Materials:

- Sterile **Camostat Mesylate** solution
- Sterile syringes and needles (typically 23-25 gauge for rats)
- 70% ethanol for disinfection

Protocol:

- **Animal Restraint:** Restrain the rat, typically by holding it in a supine position with the head tilted slightly downwards.

- Site Preparation: Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.
- Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming correct placement.
- Administration: Inject the solution slowly.
- Post-Injection Monitoring: Return the animal to its cage and observe for any adverse reactions.

Important Considerations

- Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for animal care and use.
- Pharmacokinetics: **Camostat mesylate** is rapidly metabolized to its active form, GBPA.[9] The short half-life of the parent compound should be considered when designing dosing schedules.
- Vehicle Effects: The choice of vehicle can influence the absorption and bioavailability of the drug. It is crucial to include a vehicle-only control group in experimental designs.

This document is intended as a guide and should be adapted based on specific experimental needs and in consultation with relevant institutional animal care and use committees.

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